2-(3-Pentenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167322-17-0 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+ |
InChI Key |
SKHYVKHUYKQNJE-NSCUHMNNSA-N |
SMILES |
CC=CCCC1=CC=CC=N1 |
Isomeric SMILES |
C/C=C/CCC1=CC=CC=N1 |
Canonical SMILES |
CC=CCCC1=CC=CC=N1 |
Other CAS No. |
2057-43-4 |
Synonyms |
Pyridine, 2-(3E)-3-pentenyl- (9CI) |
Origin of Product |
United States |
Significance of Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry
Pyridine (B92270), a heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of modern organic chemistry. globalresearchonline.net Its derivatives are ubiquitous, found in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govlifechemicals.com The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comresearchgate.net This is attributed to several key properties of the pyridine ring:
Enhanced Solubility: The nitrogen atom in the pyridine ring can improve the water solubility of drug molecules, a crucial factor for their bioavailability. nih.gov
Modulation of Basicity: The basicity of the pyridine nitrogen can be fine-tuned through substitution, allowing for the optimization of pharmacological activity. nih.gov
Diverse Reactivity: The pyridine ring can undergo a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecules. nih.govnumberanalytics.com It is susceptible to both electrophilic and nucleophilic substitution, allowing for functionalization at various positions. nih.gov
Biological Activity: Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. globalresearchonline.netresearchgate.net
The ability to easily convert pyridine into various functional derivatives makes it an invaluable tool for drug discovery and development. nih.gov
Overview of Unsaturated Alkyl Pyridine Scaffolds
Unsaturated alkyl pyridine (B92270) scaffolds, which include pyridinyl alkenes like 2-(3-Pentenyl)pyridine, represent a significant subclass of pyridine derivatives. The presence of the carbon-carbon double bond in the alkyl chain introduces additional reaction sites and stereochemical considerations. Research into these scaffolds is driven by the potential to create novel molecules with unique biological and material properties. ontosight.ai
The reactivity of the alkene moiety can be exploited in various ways, including:
Addition Reactions: The double bond can readily undergo addition reactions with a variety of reagents. rsc.org
Oxidative Cleavage: Ozonolysis, for instance, can cleave the double bond to form aldehydes or ketones. organic-chemistry.org
Cross-Coupling Reactions: The alkene can participate in powerful carbon-carbon bond-forming reactions. researchgate.net
The interplay between the pyridine ring and the unsaturated alkyl chain can lead to complex and interesting chemical behavior. For example, the pyridine nitrogen can influence the regioselectivity of reactions on the alkene.
Historical Context of Pyridinyl Alkene Research
Transition Metal-Catalyzed Coupling Reactions for Pyridyl-Alkenyl Bond Formation
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, and its application in the synthesis of alkenylpyridines is well-established. Several named reactions, each with its unique advantages, have been successfully employed.
Suzuki-Miyaura Cross-Coupling Strategies for Alkenyl Group Introduction onto Pyridine Ring Systems
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.orgwikipedia.org This method is widely used for creating carbon-carbon bonds to produce various compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org For the synthesis of 2-alkenylpyridines, this typically involves the reaction of a halopyridine with an alkenylboronic acid or ester.
The general reaction scheme involves the coupling of a halide (R1-X) with an organoboron species (R2-BY2) using a palladium catalyst and a base. wikipedia.org A variety of reagents can be used, including aryl or vinyl boronic acids and aryl or vinyl halides. wikipedia.org The scope of the reaction has also been extended to include alkyl bromides and pseudohalides like triflates. wikipedia.org
Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligands, and reaction conditions. Palladium catalysts, often in the form of Pd(OAc)2 or Pd(PPh3)4, are commonly used. mdpi.comnih.gov The use of specific ligands, such as phosphines, can enhance the reactivity and selectivity of the coupling. wikipedia.org For instance, the use of a Pd(OAc)2/benzimidazolium salt and base catalyst system has been reported for the Suzuki-Miyaura reactions of halopyridines under microwave irradiation. mdpi.com The choice of base and solvent system is also critical for achieving high yields.
A significant advantage of the Suzuki coupling is its high tolerance for a wide range of functional groups, which minimizes the need for protecting groups. libretexts.org However, challenges can arise from substrate and product inhibition, particularly with heteroaromatic compounds that can act as ligands for the metal catalyst. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)2 | Benzimidazolium salt | K2CO3 | DMF/H2O | 120 °C (Microwave) | Good | mdpi.com |
| Pd(PPh3)4 | - | Cs2CO3 | Toluene (anhydrous) | - | Moderate to Good | nih.gov |
| Pd(OAc)2 | PCy3 | - | - | Room Temperature | Good | researchgate.net |
This table presents a selection of reported conditions and is not exhaustive.
Negishi Cross-Coupling and Organozinc Reagent Applications in Pyridyl Alkene Synthesis
The Negishi cross-coupling reaction provides another powerful method for forming carbon-carbon bonds, specifically by coupling an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp3, sp2, and sp carbon atoms. wikipedia.org
In the context of synthesizing 2-alkenylpyridines, a 2-halopyridine can be coupled with an alkenylzinc reagent. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation, or directly from an organic halide and activated zinc. orgsyn.org The choice of catalyst is crucial, with palladium catalysts generally offering higher yields and greater functional group tolerance. wikipedia.org However, various nickel catalysts, such as Ni(PPh3)4 and Ni(acac)2, can also be employed. wikipedia.org
The Negishi coupling demonstrates impressive tolerance for a variety of functional groups, including esters, nitriles, and amines. orgsyn.org It has been successfully used in the synthesis of complex molecules and bipyridine derivatives. wikipedia.orgorgsyn.org A one-pot Negishi cross-coupling protocol has been developed, further enhancing its synthetic utility. chemrxiv.org
Table 2: Comparison of Negishi and Suzuki Coupling
| Feature | Negishi Coupling | Suzuki Coupling |
| Organometallic Reagent | Organozinc | Organoboron |
| Catalyst | Palladium or Nickel | Palladium |
| Functional Group Tolerance | High | High |
| Sensitivity | Can be sensitive to water and oxygen | Generally less sensitive |
| Byproducts | Zinc salts | Boronic acids/esters |
Palladium-Catalyzed C-H Activation and Alkenylation for Regioselective Pyridine Ring Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of pyridine rings. acs.orgnih.gov This approach avoids the pre-functionalization of the pyridine ring with a halide or other leaving group, thereby shortening synthetic sequences. Palladium catalysis has been instrumental in the development of regioselective C-H alkenylation methods. acs.orgnih.govresearchgate.net
One strategy involves the use of pyridine N-oxides. The N-oxide group acts as a directing group, facilitating the ortho-alkenylation of the pyridine ring with excellent regio-, stereo-, and chemoselectivity. acs.orgnih.govresearchgate.net This method allows for the introduction of an alkenyl group at the C2-position of the pyridine ring.
Another approach involves the use of directing groups that can be temporarily installed on the pyridine nitrogen or a substituent. However, recent advancements have focused on developing non-chelate-assisted C-H activation methods. beilstein-journals.org For instance, the use of mono-N-protected amino acids as ligands has enabled the Pd-catalyzed C3-alkenylation of pyridines with simple alkenes. beilstein-journals.org The regioselectivity of C-H arylation of pyridines has been shown to be influenced by the electronic character of the C-H bonds and the heteroarene ring. nih.gov
Challenges in pyridine C-H functionalization include the inherent low reactivity of the electron-deficient pyridine ring and the potential for the nitrogen lone pair to coordinate with the metal catalyst, leading to catalyst deactivation. beilstein-journals.orgresearchgate.net
Nickel-Catalyzed Reductive Cross-Coupling Approaches for Alkylated Pyridines
Nickel-catalyzed reductive cross-coupling has become an effective strategy for the construction of C(sp2)–C(sp3) bonds, offering an alternative to traditional cross-coupling methods that require the pre-formation of organometallic nucleophiles. acs.orgchemrxiv.org These reactions typically involve the coupling of two electrophiles in the presence of a nickel catalyst and a stoichiometric reductant. chemrxiv.org
For the synthesis of alkylated pyridines, this approach can involve the coupling of a pyridyl electrophile with an alkyl electrophile. Recent work has demonstrated the use of 2-pyridylpyridones as substrates for a reductive transformation with alkyl bromides via C–N bond activation, efficiently constructing 2-alkylpyridines. acs.org This method utilizes a Ni-catalyzed cross-electrophile coupling platform and proceeds at room temperature with good yields. acs.org
Electrochemical methods have also been developed for nickel-catalyzed reductive couplings. nih.gov An electrochemical, nickel-catalyzed reductive coupling of alkylpyridinium salts and aryl halides has been reported, showcasing the potential of electrochemistry to drive these transformations. chemrxiv.orgnih.gov Mechanistic studies are crucial for understanding and optimizing these complex reactions, which can proceed through various catalytic cycles, such as a Ni(I)/Ni(III) cycle. mpg.deacs.org
Olefin Metathesis Approaches in the Synthesis of Pyridinyl Alkenes
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has revolutionized the synthesis of complex molecules. Catalyzed by well-defined ruthenium, molybdenum, or tungsten complexes, it allows for the efficient construction of new double bonds. beilstein-journals.orgresearchgate.netmdpi.com
Olefin Cross-Metathesis for the Construction of (Pentenyl)pyridine Scaffolds
Olefin cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes. illinois.edusigmaaldrich.com This strategy can be applied to the synthesis of 2-(3-pentenyl)pyridine by reacting a vinylpyridine with a suitable olefin partner. However, alkenes containing N-heteroaromatics are known to be challenging substrates in metathesis reactions due to potential catalyst deactivation caused by the nitrogen atom. beilstein-journals.org
Despite this challenge, successful examples of cross-metathesis involving vinylpyridines have been reported. The key to success often lies in modulating the Lewis basicity of the nitrogen atom, for instance, by introducing appropriate substituents on the pyridine ring. researchgate.net This prevents the deactivation of the ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. beilstein-journals.org
An alternative approach involves a CM-based protocol for the synthesis of α,β-unsaturated 1,5-dicarbonyl derivatives, which can then be cyclized to form polysubstituted pyridines. akshatrathi.comnih.gov This method offers a high degree of flexibility in accessing a wide range of pyridine substitution patterns. akshatrathi.comnih.gov The choice of catalyst is critical, with various generations of Grubbs and other ruthenium catalysts being employed to optimize reactivity and selectivity. mdpi.comresearchgate.net
Table 3: Ruthenium Catalysts for Olefin Metathesis
| Catalyst | Description |
| Grubbs Catalyst® 1st Generation | A benchmark catalyst, effective for a range of metathesis reactions. |
| Grubbs Catalyst® 2nd Generation | Offers higher activity and better functional group tolerance than the 1st generation. |
| Hoveyda-Grubbs Catalyst® 2nd Generation | Features a chelating isopropoxybenzylidene ligand, providing increased stability. |
| Zhan Catalyst-1B | A modified Hoveyda-Grubbs catalyst with enhanced reactivity. akshatrathi.com |
Intramolecular Olefin Metathesis and Ring-Closing Metathesis Strategies for Pyridine Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and heterocyclic compounds, including those containing a pyridine ring. wikipedia.orglmu.edu This strategy involves the intramolecular metathesis of a diene to form a cyclic alkene, driven by the formation of a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org For the synthesis of pyridine derivatives, a common approach involves the preparation of a nitrogen-containing diene which then undergoes RCM to form a dihydropyridine (B1217469) or a related cyclic intermediate, followed by aromatization to the desired pyridine. organic-chemistry.org
The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5- to 30-membered rings, and is compatible with various functional groups. organic-chemistry.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are frequently employed due to their high activity and functional group tolerance. lmu.eduorganic-chemistry.org For instance, the synthesis of indolizin-5-ol derivatives has been achieved through an RCM reaction to construct the azabicyclic heteroaromatic ring system with good to high yields. mdpi.com Similarly, 1-azaquinolizinium derivatives have been synthesized using RCM of pyridinium azadienes. mdpi.com
A notable application of RCM is in the synthesis of macrocyclic pyridines, such as (R)-(+)-muscopyridine, where an intramolecular olefin cross-metathesis strategy is employed. akshatrathi.comorganic-chemistry.org This highlights the ability of RCM to construct complex molecular architectures containing a pyridine nucleus.
| Catalyst Type | Substrate | Product | Key Features |
| Grubbs I or II | Diallylamines | Pyrrolines/Pyridines | RCM followed by oxidation/aromatization. organic-chemistry.orgorganic-chemistry.org |
| Grubbs II, Hoveyda-Grubbs II | Pyridinium azadienes | 1-Azaquinolizinium salts | RCM/aromatization sequence. mdpi.com |
| Ruthenium indenylidene | Diene-containing pyridyl precursors | Macrocyclic pyridines | Efficient synthesis of complex structures. akshatrathi.comorganic-chemistry.org |
| Grubbs I (with ethene) | Prochiral oxaenediynes | 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Chemoselective ring-closing enyne metathesis. beilstein-journals.org |
Wittig and Wittig-like Reactions in Alkenyl Pyridine Synthesis
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the formation of carbon-carbon double bonds and are widely used in the synthesis of alkenyl pyridines. organic-chemistry.orgwikipedia.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, is a popular alternative that often provides excellent (E)-selectivity and features a simpler workup due to the water-soluble nature of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction is particularly useful for introducing unsaturated side chains onto the pyridine ring. conicet.gov.ar
These reactions can be part of a multi-step sequence for pyridine synthesis. For example, a one-pot synthesis of polysubstituted pyridines has been developed that involves a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org The aza-Wittig reaction, in particular, is a powerful tool for constructing nitrogen-containing heterocycles. nih.govwhiterose.ac.uk
| Reaction | Reactants | Product | Key Features |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Alkene | Stereoselectivity depends on ylide stability. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | (E)-Alkene | High (E)-selectivity, easy byproduct removal. wikipedia.orgorganic-chemistry.org |
| Aza-Wittig Reaction | Carbonyl, Vinylic Phosphazene | 2-Azadiene | Key step in multicomponent pyridine synthesis. nih.govwhiterose.ac.uk |
Alkylation and Arylation Methods for Pyridine Ring Systems with Unsaturated Chains
The direct functionalization of the pyridine ring through C-H alkylation or arylation presents an atom-economical approach to introduce unsaturated side chains. nih.gov Transition-metal catalysis has been instrumental in developing these methods. For instance, rare earth metal complexes have been shown to catalyze the insertion of nonpolar unsaturated substrates into the ortho-C–H bond of pyridine derivatives. nih.gov Similarly, zirconium complexes can catalyze the C-H alkylation of pyridines with alkenes. nih.gov
Palladium-catalyzed cross-coupling reactions are also widely employed for the synthesis of alkylated and arylated pyridines. For example, the ortho-alkylation of pyridine N-oxides with alkyl bromides can be achieved using a Pd(OAc)2/dppf catalyst system. nih.gov For the introduction of unsaturated chains, coupling of (E)-3-pentenylmagnesium bromide with 2-chloropyridine (B119429) has been successfully used to synthesize (E)-2-(pent-3-enyl)pyridine using an iron(III) acetylacetonate (B107027) catalyst. beilstein-journals.org
The regioselectivity of these reactions is a critical aspect. In some cases, directing groups are employed to control the position of functionalization. For example, a maleate-derived blocking group has been developed to achieve regioselective C-4 alkylation of pyridines via a Minisci-type reaction. chemrxiv.orgacs.orgnih.gov
| Method | Catalyst/Reagents | Substrates | Product | Key Features |
| C-H Alkylation | Rare earth metal complexes | Pyridines, Alkenes/Imines | ortho-Alkyl/Aminoalkyl pyridines | Direct functionalization of the C-H bond. nih.gov |
| Cross-Coupling | Iron(III) acetylacetonate | 2-Chloropyridine, (E)-3-Pentenylmagnesium bromide | (E)-2-(3-Pentenyl)pyridine | Utilizes a Grignard reagent for chain introduction. beilstein-journals.org |
| C-H Alkylation | Zirconium complexes | Pyridines, Alkenes | Alkylated pyridines | Ligand backbone influences regioselectivity. nih.gov |
| Minisci-type Alkylation | AgNO3, (NH4)2S2O8 | Pyridinium salts, Carboxylic acids | C4-Alkylated pyridines | Employs a removable blocking group for regiocontrol. chemrxiv.orgacs.orgnih.gov |
De Novo Pyridine Ring Synthesis Incorporating Pentenyl Moieties
De novo synthesis strategies construct the pyridine ring from acyclic precursors, offering a high degree of flexibility in introducing various substituents, including pentenyl moieties. researchgate.net These methods often involve condensation reactions to form the heterocyclic core. illinois.edu
One prominent approach is the olefin cross-metathesis (CM) reaction to generate α,β-unsaturated 1,5-dicarbonyl compounds. akshatrathi.comorganic-chemistry.org These dicarbonyl intermediates can then be cyclized with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyridine ring. organic-chemistry.orgakshatrathi.comorganic-chemistry.org This methodology allows for the synthesis of mono-, di-, and trisubstituted pyridines with a high level of regiocontrol and facile variation of substituents. akshatrathi.comorganic-chemistry.org
Another powerful strategy is the use of [4+2] cycloadditions, where the nitrogen atom can be incorporated into either the diene or the dienophile component. nih.gov This approach is key to synthesizing pyridines with diverse substitution patterns. For example, 2-azadienes, generated via aza-Wittig reactions, can undergo Diels-Alder reactions to form highly substituted pyridines. nih.govwhiterose.ac.uk
| Method | Key Intermediates/Reactions | Precursors | Product | Key Features |
| Olefin Cross-Metathesis | α,β-Unsaturated 1,5-dicarbonyls | Simple alkenes, Acrolein derivatives | Substituted pyridines | Convergent fragment coupling and facile substituent variation. akshatrathi.comorganic-chemistry.org |
| [4+2] Cycloaddition | 2-Azadienes (from aza-Wittig) | Aldehydes, Unsaturated acids, Enamines | Tri- and tetrasubstituted pyridines | Flexible three-component synthesis. nih.govwhiterose.ac.uk |
| [3+3] Condensation | Enamines, Enones | Ketones, Ammonium acetate | Substituted pyridines | Classical method with broad applicability. illinois.edu |
Strategies for Stereoselective and Regioselective Control in Pyridinyl Alkene Synthesis
Achieving stereoselective and regioselective control is paramount in the synthesis of specific isomers of this compound. egrassbcollege.ac.in The geometry of the double bond in the pentenyl chain and the position of substitution on the pyridine ring are critical determinants of the final product's properties.
Regioselectivity: The regioselectivity of C-H functionalization reactions on the pyridine ring can be controlled through the use of directing groups. acs.org For instance, a pyridyl or pyrimidyl group can act as a removable directing group in manganese(I)-catalyzed C-H activation reactions, leading to specific substitution patterns. acs.org In the case of pyridyne intermediates, the strategic placement of halide or sulfamate (B1201201) substituents can dictate the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov
Stereoselectivity: The stereochemistry of the alkene can be controlled by the choice of reaction. As mentioned, the Horner-Wadsworth-Emmons reaction generally provides excellent (E)-selectivity. wikipedia.orgorganic-chemistry.org In ring-closing metathesis, the E/Z selectivity can be influenced by the ring strain of the product and the choice of catalyst. organic-chemistry.org For enyne metathesis, the presence of ethene can be beneficial for achieving higher yields and influencing the reaction pathway. beilstein-journals.org In some cases, such as the synthesis of manzamine A, RCM can surprisingly yield the (Z)-isomer as the major product. wikipedia.org
| Control Type | Method | Key Factors | Outcome |
| Regioselective | C-H Activation | Removable directing groups (pyridyl, pyrimidyl) | Specific C-H functionalization. acs.org |
| Regioselective | Pyridyne Chemistry | Halide or sulfamate directing groups | Controlled nucleophilic addition/cycloaddition. nih.gov |
| Stereoselective | Horner-Wadsworth-Emmons | Stabilized phosphonate carbanions | Predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org |
| Stereoselective | Ring-Closing Metathesis | Catalyst, Ring strain, Additives (ethene) | Control over E/Z isomer formation. organic-chemistry.orgbeilstein-journals.org |
Multicomponent Reactions for Efficient Pyridinyl Alkene Construction
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like substituted pyridines by combining three or more reactants in a single step. tcichemicals.comresearchgate.net This approach minimizes waste and simplifies synthetic procedures. tcichemicals.com
Several named MCRs are applicable to pyridine synthesis, including the Hantzsch pyridine synthesis, which is a pseudo four-component reaction. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating molecular diversity. organic-chemistry.org
A modern example is the three-component synthesis of polysubstituted pyridines via a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.govwhiterose.ac.uk This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from readily available starting materials like aldehydes, α,β-unsaturated acids, and enamines. nih.govwhiterose.ac.uk The union of different MCRs in a one-pot process further expands the possibilities for generating complex, drug-like heterocyclic compounds. rug.nl
| Reaction Name/Type | Components | Product Type | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia | Dihydropyridines/Pyridines | Classical and well-established method. mdpi.com |
| Gröbcke-Blackburn-Bienaymé | Aldehyde, Isonitrile, α-Aminoazine | Fused pyridine-imidazoles | Synthesis of fused nitrogen-containing aromatics. tcichemicals.com |
| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated acid, Enamine | Tri- and tetrasubstituted pyridines | Flexible and efficient two-pot, three-component synthesis. nih.govwhiterose.ac.uk |
| Union of MCRs | Various (e.g., GBB-3CR and Ugi-4CR) | Highly substituted, diverse heterocycles | Increased complexity and efficiency in a one-pot process. rug.nl |
Reactivity at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is a key determinant of its chemical reactivity, allowing it to act as a nucleophile and a base. This reactivity enables complex formation with metal centers and oxidation of the nitrogen atom.
Complexation and Coordination Chemistry with Metal Centers
The nitrogen atom of this compound readily coordinates with a variety of metal centers, acting as a monodentate ligand. This coordination is a fundamental aspect of its chemistry, influencing catalytic processes and the formation of novel organometallic structures. Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with transition metals such as nickel(II), copper(I), and silver(I). jscimedcentral.comwikipedia.org The formation of these complexes involves the donation of the nitrogen lone pair to an empty orbital of the metal ion. jscimedcentral.com
The stability and structure of the resulting metal complexes depend on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org For instance, complexes with the general formula [MCl₂ (py)₄]ⁿ⁺ are common, often exhibiting a trans configuration of the chloride ligands. wikipedia.org The coordination of the pyridine nitrogen can also influence the reactivity of the pentenyl side chain, for example, by altering its electronic properties or by bringing it into proximity with a catalytically active metal center.
Research has shown that pyridines can bind to pincer-palladium(II) and -platinum(II) cations. uu.nl The strength of this metal-nitrogen bond is crucial in applications like olefin metathesis, as free pyridine in solution can deactivate the ruthenium catalysts typically employed. uu.nl Studies have indicated that pyridines bind more strongly to a cationic NCN-Pt(II) center compared to its Pd(II) analogue, which is a significant consideration for designing catalytic systems where the pyridine-containing molecule is a substrate. uu.nl
| Metal Center | Complex Type/Formula | Coordination Geometry (Examples) | Key Findings/Applications |
|---|---|---|---|
| Nickel(II) | [Ni(py)₄]²⁺, NiCl₂(py)₂ | Tetrahedral or Square Planar | Can exist in different isomeric forms with distinct magnetic properties. wikipedia.org |
| Copper(I) | [Cu(py)₄]⁺ | Tetrahedral | Demonstrates the common tetrahedral coordination for Cu(I). wikipedia.org |
| Silver(I) | [Ag(py)₄]⁺ | Tetrahedral | Forms stable tetrahedral complexes. wikipedia.org |
| Palladium(II) | [Pd(py)₄]²⁺, Pincer Complexes | Square Planar | Pincer complexes show utility in catalysis, though the Pd-N bond is weaker than Pt-N. wikipedia.orguu.nl |
| Platinum(II) | [Pt(py)₄]²⁺, Pincer Complexes | Square Planar | Forms strong coordinate bonds, useful for preventing catalyst deactivation in metathesis. wikipedia.orguu.nl |
| Rhodium | Rh- and Ir-{κ²-(NSitBu₂OPy)} | - | Catalytic performance in hydrogenation depends on the metal and ancillary ligands. acs.org |
N-Oxidation and its Role in Subsequent Pyridine Functionalization
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. wikipedia.orggoogle.com The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond is polarized, with a positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions.
Pyridine N-oxides can be used as oxidants themselves and are valuable intermediates for the further functionalization of the pyridine ring. organic-chemistry.org For instance, the presence of the N-oxide group can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. researchgate.net This "umpolung" strategy reverses the typical reactivity of the pyridine ring, allowing for the introduction of various functional groups. nih.gov The reaction of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can lead to the introduction of a chlorine atom at the 2- or 4-position.
Furthermore, the N-oxide functionality can direct reactions to other parts of the molecule. While direct oxidation of some functionalized pyridines can be problematic due to the susceptibility of other groups to oxidation, the N-oxide can be a stable intermediate. google.com For example, in the case of pyridines with sulfide (B99878) functionalities, direct oxidation with peracids is often avoided because the sulfide is also oxidized. google.com
Reactivity of the Pentenyl Alkene Moiety
The carbon-carbon double bond in the pentenyl side chain is a site of rich reactivity, enabling a variety of addition and functionalization reactions.
Electrophilic and Nucleophilic Addition Reactions to the Carbon-Carbon Double Bond
The alkene in the pentenyl group can undergo both electrophilic and nucleophilic addition reactions. In an electrophilic addition, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. Common electrophiles include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst.
Nucleophilic addition to a carbon-carbon double bond is less common unless the double bond is activated by an electron-withdrawing group. wikipedia.org However, in the context of organometallic chemistry, the coordination of the pyridine nitrogen to a metal center could potentially influence the electronic nature of the pentenyl chain, possibly facilitating nucleophilic attack under certain conditions. The addition of a nucleophile to a carbon-heteroatom double bond is a well-established reaction type, creating a new carbon center. wikipedia.org
Further Olefin Functionalization Reactions (e.g., Hydrogenation, Halogenation, Epoxidation)
The double bond of the pentenyl side chain is amenable to a range of functionalization reactions, including:
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) under a hydrogen atmosphere. dicp.ac.cnorganic-chemistry.org The hydrogenation of the pentenyl side chain would yield 2-pentylpyridine. The conditions for hydrogenation can sometimes also lead to the reduction of the pyridine ring itself, resulting in a piperidine (B6355638) derivative, although this usually requires more forcing conditions, such as higher pressures and temperatures, or specific catalysts. dicp.ac.cnorganic-chemistry.orgrsc.org
Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond results in the formation of a dihaloalkane. This reaction proceeds via a cyclic halonium ion intermediate. It is also possible to achieve halogenation at the position alpha to the pyridine ring under specific conditions. nih.gov
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). clockss.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene. The epoxidation of the pentenyl side chain would produce an oxirane ring. It's important to note that the pyridine nitrogen can also be oxidized by peroxy acids, so careful control of reaction conditions or protection of the nitrogen may be necessary to achieve selective epoxidation of the alkene. rsc.orgchemtube3d.com
Participation in Olefin Metathesis with Other Unsaturated Substrates
The pentenyl group of this compound can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. libretexts.orgmdpi.com These reactions are catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. ilpi.comrsc.org There are several types of olefin metathesis reactions where this compound could be a substrate:
Cross-Metathesis (CM): This intermolecular reaction occurs between two different olefins. libretexts.orgakshatrathi.com Reacting this compound with another olefin in the presence of a metathesis catalyst would result in the exchange of alkylidene fragments, leading to the formation of new, substituted alkenes. The success of CM reactions involving pyridinyl olefins can be challenging due to the potential for the pyridine nitrogen to coordinate to and deactivate the metal catalyst. beilstein-journals.org However, strategies to mitigate this deactivation, such as using more robust catalysts or modifying the pyridine substrate, have been developed. beilstein-journals.orgresearchgate.net
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, a diene derivative could. For example, if another alkenyl chain were introduced elsewhere on the pyridine ring or the pentenyl chain, an intramolecular RCM reaction could be used to synthesize a cyclic compound containing the pyridine moiety. organic-chemistry.orgd-nb.inforsc.org The efficiency of RCM is influenced by factors such as ring size and the nature of the substituents. organic-chemistry.org
| Metathesis Type | Description | Catalyst Examples | Challenges and Considerations |
|---|---|---|---|
| Cross-Metathesis (CM) | Reaction between two different olefins to form new alkene products. libretexts.orgakshatrathi.com | Grubbs' Catalysts (1st, 2nd, and 3rd generation), Schrock's Catalyst, Hoveyda-Grubbs Catalysts. libretexts.orgmdpi.com | Catalyst deactivation by pyridine nitrogen coordination is a major issue. uu.nlbeilstein-journals.org Selectivity can be a challenge, potentially leading to mixtures of products. libretexts.org |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.org | Grubbs' Catalysts, Schrock's Catalyst. organic-chemistry.orgd-nb.info | Requires a diene substrate. The presence of the pyridine can influence catalyst activity and stability. uu.nlbeilstein-journals.org |
Reactivity of the Pyridine Ring System
The pyridine ring, a quintessential heterocycle in organic chemistry, exhibits a reactivity profile distinct from its carbocyclic analog, benzene. The presence of the electronegative nitrogen atom significantly influences the electron distribution within the ring, rendering it electron-deficient and thus altering its susceptibility to various chemical reactions. wikipedia.org
Electrophilic Aromatic Substitution Patterns of Pyridine Derivatives
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This reduced reactivity is a consequence of the nitrogen atom's electron-withdrawing inductive effect, which lowers the electron density of the ring carbons. mdpi.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged species is even more strongly deactivated towards attack by electrophiles. mdpi.com
When electrophilic substitution does occur, it preferentially takes place at the C-3 and C-5 positions. Attack at the C-2, C-4, or C-6 positions would result in a resonance-stabilized intermediate where the positive charge is placed on the highly electronegative nitrogen atom, a significantly destabilizing arrangement. quimicaorganica.org In contrast, substitution at C-3 or C-5 avoids this unfavorable resonance structure.
For this compound, the alkyl substituent at the C-2 position is an electron-donating group, which can slightly activate the ring towards EAS compared to unsubstituted pyridine. However, the deactivating effect of the nitrogen atom still dominates. Therefore, electrophilic substitution on this compound would be expected to be sluggish and to occur primarily at the C-3 and C-5 positions. It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not feasible with pyridine, as the Lewis acid catalysts used in these reactions coordinate strongly with the basic nitrogen atom. mdpi.com
Nucleophilic Aromatic Substitution on Pyridine at Unsaturated Carbon Centers
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the C-2, C-4, and C-6 positions. wikipedia.org These positions are electronically analogous to the carbonyl carbon in ketones, readily accepting nucleophilic attack. The presence of a good leaving group is typically required for SNA_r_ to proceed.
In the case of this compound, direct nucleophilic attack on the ring is unlikely without a suitable leaving group. However, if a halogen were introduced at the C-6 position, for example, it could be readily displaced by a variety of nucleophiles. Hard nucleophiles, such as organometallic reagents and hydrides, can add to the C-2 position of the pyridine ring. quimicaorganica.org
Pyridinium salts, formed by the alkylation or protonation of the pyridine nitrogen, are even more activated towards nucleophilic attack. wikipedia.org For instance, the reaction of pyridine with a strong base can lead to an elimination-addition mechanism via a pyridyne intermediate, particularly if a leaving group is present at the C-3 position. quimicaorganica.org
C-H Functionalization of Pyridine Rings for Diversification
Direct C-H functionalization has emerged as a powerful tool for the diversification of pyridine derivatives, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. connectedpapers.comrsc.org For 2-substituted pyridines like this compound, C-H functionalization can be directed to various positions on the ring.
ortho-C-H Alkylation: Transition-metal catalysts, particularly those based on rhodium and rare-earth metals, have been shown to catalyze the ortho-C-H alkylation of pyridines with olefins. beilstein-journals.org This approach could potentially be used to introduce an additional alkyl group at the C-6 position of this compound.
meta-C-H Alkenylation: Nickel-catalyzed C3-H alkenylation of pyridines with alkynes provides a direct method for C-C bond formation at the meta position. dicp.ac.cn This strategy could be applied to this compound to introduce an alkenyl group at the C-3 or C-5 position.
para-C-H Functionalization: While direct C-H functionalization at the C-4 position of 2-substituted pyridines is challenging, certain palladium-catalyzed diarylation reactions have been developed that proceed via an in-situ generated N-methylpyridinium salt, leading to functionalization at both the C-2 and C-6 positions. nih.gov
The pentenyl side chain itself can influence the regioselectivity of C-H functionalization reactions, either through steric effects or by coordinating to the metal catalyst.
Radical Reactions on the Pyridine Nucleus
Radical reactions provide another avenue for the functionalization of the pyridine ring. The Minisci reaction, for example, involves the addition of a radical to a protonated pyridine ring, typically at the C-2 and C-4 positions. beilstein-journals.org For this compound, this would likely lead to substitution at the C-4 and C-6 positions.
Photoredox catalysis has enabled the generation of pyridyl radicals from halopyridines, which can then participate in additions to alkenes. beilstein-journals.org This offers a complementary approach to traditional methods. Furthermore, radical cyclization reactions involving a pyridine ring and a tethered radical precursor can lead to the formation of fused heterocyclic systems. rsc.orgbeilstein-journals.org
Tandem and Cascade Reactions Involving Both Pyridine and Pentenyl Moieties
The presence of both a pyridine ring and a pentenyl chain in this compound creates opportunities for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. acs.org These reactions are highly efficient and can rapidly build molecular complexity.
One prominent example of such a reaction is the intramolecular cyclization, where the double bond of the pentenyl chain acts as a nucleophile, attacking an activated pyridine ring or a reactive intermediate generated on the ring.
Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the pyridine nitrogen can be protonated or coordinated, activating the ring towards nucleophilic attack. Simultaneously, the double bond of the pentenyl chain can be protonated to generate a carbocation. A subsequent intramolecular electrophilic attack of the carbocation on the electron-rich positions of the pyridine ring (if any) or an intramolecular Friedel-Crafts-type reaction could lead to the formation of fused ring systems. While no specific examples for this compound are available, the general principle of acid-catalyzed tandem reactions for pyridine synthesis is well-established. rsc.orgrsc.org
Radical Cyclization: Radical-mediated cyclizations offer another powerful strategy. A radical can be generated on the pentenyl chain, which then adds to the pyridine ring in an intramolecular fashion. For instance, visible-light photoredox catalysis can be used to generate ketyl or α-aminoalkyl radicals that add to Lewis acid-activated alkenylpyridines in a β-selective manner. researchgate.netnih.gov For this compound, a similar strategy could potentially lead to the formation of indolizidine or quinolizidine-type structures, depending on the site of radical generation and the mode of cyclization.
Transition-Metal-Catalyzed Tandem Reactions: Transition metals can play a dual role in catalyzing both the activation of the pyridine ring and the functionalization of the pentenyl chain. For example, palladium catalysts have been used in cascade reactions involving the intramolecular C-H arylation of pyridine derivatives to synthesize fused heteroaromatic compounds. beilstein-journals.org Iron-catalyzed radical relay processes have also been developed for the synthesis of fused pyridines from alkyne-tethered oximes and alkenes, a strategy that could be adapted for this compound. nih.gov
A notable example is the synthesis of quinolizinium (B1208727) salts through the Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridines and their reaction with alkynes. This process involves a pyridine-assisted vinylic ortho-C-H activation, followed by alkyne insertion and reductive elimination. ontosight.ai
The following table summarizes potential tandem/cascade reactions for this compound based on known reactivity patterns of similar compounds.
| Reaction Type | Catalyst/Reagent | Potential Product |
| Acid-Catalyzed Cyclization | Brønsted or Lewis Acid | Fused hydro-indolizine or hydro-quinolizine derivatives |
| Radical Cyclization | Photoredox catalyst, radical initiator | Substituted indolizidine or quinolizidine (B1214090) derivatives |
| Transition-Metal-Catalyzed Cyclization | Pd, Rh, Ru, or Fe catalyst | Fused polycyclic heteroaromatic compounds |
These examples highlight the rich and varied reactivity of this compound, making it a versatile building block for the synthesis of complex nitrogen-containing molecules.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 3 Pentenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-(3-pentenyl)pyridine. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity of atoms and for assigning the stereochemistry of the double bond in the pentenyl chain.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for both the pyridine (B92270) ring and the pentenyl side chain. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons are indicative of a 2-substituted pyridine ring. The protons on the pentenyl chain would show signals in the aliphatic and olefinic regions. The vinyl protons (on the C=C double bond) would resonate around δ 5.0-6.0 ppm, and their coupling constants would be crucial in determining the stereochemistry (E/Z isomerism) of the double bond. The allylic and other aliphatic protons would appear at higher fields (upfield).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons would show distinct signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the nitrogen atom appearing at a different shift compared to the others. libretexts.org The sp² hybridized carbons of the pentenyl double bond would also resonate in the downfield region, but at a slightly higher field than the aromatic carbons. libretexts.org The remaining sp³ hybridized carbons of the pentenyl chain would appear in the upfield aliphatic region. libretexts.org The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbons in the molecule. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | 7.0 - 7.5 | 120 - 125 |
| Pyridine H-4 | 7.5 - 8.0 | 135 - 140 |
| Pyridine H-5 | 7.0 - 7.5 | 120 - 125 |
| Pyridine H-6 | 8.0 - 8.5 | 145 - 150 |
| Pentenyl H-1' | 2.5 - 3.0 | 30 - 40 |
| Pentenyl H-2' | 2.0 - 2.5 | 25 - 35 |
| Pentenyl H-3' | 5.0 - 5.5 | 125 - 135 |
| Pentenyl H-4' | 5.0 - 5.5 | 125 - 135 |
| Pentenyl H-5' (CH₃) | 1.5 - 2.0 | 15 - 20 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₃N), the calculated monoisotopic mass is approximately 147.1048 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways for alkylpyridines include cleavage of the bond beta to the pyridine ring (α-cleavage relative to the ring's double bonds), which is a favored process for many nitrogen-containing compounds. msu.edu This would lead to the loss of an ethyl radical, resulting in a prominent fragment ion. Other fragmentations could involve cleavages within the pentenyl chain. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | nih.gov |
| Molecular Weight | 147.22 g/mol | nih.gov |
| Monoisotopic Mass | 147.104799419 Da | nih.gov |
| Predicted [M+H]⁺ m/z | 148.11208 | uni.lu |
| Predicted [M+Na]⁺ m/z | 170.09402 | uni.lu |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. asianpubs.org The aliphatic C-H stretching vibrations of the pentenyl chain would be observed just below 3000 cm⁻¹. The C=C stretching of the alkene in the pentenyl chain would give rise to a band around 1640-1680 cm⁻¹, though its intensity can vary. The out-of-plane C-H bending vibrations of the substituted pyridine ring, which are useful for confirming the substitution pattern, would be found in the 700-900 cm⁻¹ region. asianpubs.org
Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. The Raman spectra of pyridine and its derivatives are well-characterized, with strong bands often observed for the ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The C=C stretching vibration of the pentenyl chain would also be Raman active. The complementary nature of IR and Raman spectroscopy can be particularly useful in resolving ambiguities in vibrational assignments.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on known data for similar functional groups.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch (Pentenyl) | 2850 - 3000 | 2850 - 3000 |
| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | 1400 - 1600 |
| C=C Stretch (Alkene) | 1640 - 1680 | 1640 - 1680 |
| Pyridine Ring Breathing | Weak or inactive | ~1000 and ~1030 (Strong) |
| C-H Out-of-Plane Bend (Pyridine) | 700 - 900 | Weak or inactive |
X-ray Crystallography for High-Resolution Solid-State Structure Determination of Pyridyl Alkene Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging as it is likely a liquid at room temperature, the technique can be applied to its solid derivatives. The analysis of pyridyl alkene derivatives by X-ray crystallography provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For instance, studies on trans-bis(n-pyridyl)ethylenes have elucidated how C-H···N hydrogen bonds and C-H···π interactions govern their crystal packing. nih.govnsf.gov Such studies are crucial for understanding the supramolecular chemistry of this class of compounds. nih.gov The successful use of X-ray crystallography has been demonstrated for various pyridine derivatives, confirming structures and regioselectivity in chemical reactions. acs.org
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential isomers (e.g., E/Z isomers of the double bond or positional isomers).
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a suitable method for purity analysis. A GC analysis would reveal the presence of any impurities, which could include starting materials, byproducts from synthesis, or isomers. The retention time of the compound is a characteristic property under specific GC conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and separation. Reverse-phase HPLC methods, using a nonpolar stationary phase and a polar mobile phase, can be developed to separate this compound from more polar or less polar impurities. sielc.com For example, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid has been described for the analysis of this compound. sielc.com Such methods are often scalable for preparative separations to isolate pure isomers. sielc.com The purity of a sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks. acs.org
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Non-polar or moderately polar capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity assessment, isomer separation |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., C18, Newcrom R1) | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) | UV-Vis or Diode Array Detector (DAD), Mass Spectrometer (MS) | Purity assessment, isomer separation, preparative isolation |
Applications of 2 3 Pentenyl Pyridine in Complex Chemical Synthesis
Role as a Versatile Building Block and Key Intermediate in Multi-Step Organic Syntheses
While 2-(3-Pentenyl)pyridine may not be as commonly cited as simpler pyridines, its bifunctional nature—a nucleophilic and aromatic pyridine (B92270) ring combined with a polymerizable and modifiable pentenyl group—marks it as a potentially versatile building block in multi-step organic synthesis. lifechemicals.comresearchgate.net The pyridine moiety itself is a cornerstone in medicinal chemistry and is found in numerous FDA-approved drugs. lifechemicals.com The synthetic utility of such compounds often lies in the ability to selectively modify different parts of the molecule.
The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and existing substituents. The pentenyl side chain offers a wealth of synthetic handles, including:
Alkene Metathesis: The double bond can participate in cross-metathesis or ring-closing metathesis reactions to form more complex structures.
Oxidation: The alkene can be oxidized to form diols, epoxides, or be cleaved to yield aldehydes or carboxylic acids.
Hydrogenation: The double bond can be selectively reduced to the corresponding pentyl group.
Hydrofunctionalization: Various groups can be added across the double bond, such as through hydroboration-oxidation, hydrohalogenation, or hydroamination.
This dual reactivity allows this compound to serve as a key intermediate, where one part of the molecule is modified while the other is carried through several synthetic steps before being utilized. For instance, the pyridine ring can act as a directing group or a stable anchor while complex transformations are performed on the pentenyl chain, after which the pyridine core can be incorporated into a final target molecule. Numerous synthetic strategies have been developed for creating substituted pyridine scaffolds, highlighting their importance as synthetic targets and intermediates. chemrxiv.orgacsgcipr.orgnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Molecular Moiety | Reaction Type | Potential Outcome |
| Pyridine Ring | N-Oxidation | Formation of Pyridine N-oxide |
| Pyridine Ring | C-H Functionalization | Introduction of new substituents at various positions nih.gov |
| Pentenyl Chain | Olefin Metathesis | Carbon-carbon bond formation |
| Pentenyl Chain | Epoxidation | Synthesis of oxiranes |
| Pentenyl Chain | Dihydroxylation | Formation of diols |
| Pentenyl Chain | Ozonolysis | Cleavage to form aldehydes |
Utilization in the Synthesis of Complex Molecular Architectures (e.g., Natural Products, Bioactive Scaffolds)
The pyridine scaffold is a privileged structure in nature, appearing in many alkaloids and other bioactive natural products. lifechemicals.comnih.gov The compound this compound, also known as 2-pent-3-enylpyridine, has been reported in microorganisms of the genus Streptomyces, a prolific source of diverse natural products. nih.gov This finding suggests that the 2-alkenylpyridine motif is a naturally occurring structural unit and that this compound could be a biosynthetic precursor or intermediate in the formation of more complex secondary metabolites.
A notable example of complex pyridine-containing natural products is the pyritide family, a class of macrocyclic peptides whose biosynthesis involves the enzymatic formation of a 2,3,6-trisubstituted pyridine core. illinois.edunih.gov While not a direct precursor, the existence of this compound in nature underscores the relevance of such building blocks in the assembly of intricate molecular architectures. Synthetic chemists often take inspiration from these biosynthetic pathways to design total syntheses of natural products. nih.gov
The inherent bioactivity associated with the pyridine ring makes its derivatives, including this compound, attractive starting points for generating libraries of compounds for drug discovery. nih.govresearchgate.net The pentenyl side chain provides a straightforward point of diversification, allowing chemists to append various functional groups or link the pyridine core to other molecular scaffolds to explore structure-activity relationships. The synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, often begins with appropriately functionalized pyridine precursors and leads to compounds with significant biological activity. researchgate.netresearchgate.net
Precursor in the Development of Advanced Functional Materials and Polymers
Pyridine-containing polymers are a class of functional materials with applications in areas such as fuel cells, contaminant capture, and self-assembling block copolymers. chemrxiv.org The primary challenge in synthesizing these materials often lies in the design of suitable monomers that can undergo controlled polymerization, as the basicity of the pyridine nitrogen can interfere with many transition metal catalysts. chemrxiv.org
This compound is a prime candidate for a functional monomer due to the presence of the terminal alkene in its side chain. This group is amenable to several polymerization techniques:
Ring-Opening Metathesis Polymerization (ROMP): While not a strained ring itself, it could be incorporated into a norbornene or other strained system to undergo ROMP, a powerful method for creating well-defined polymers. chemrxiv.org
Radical Polymerization: The pentenyl group can participate in radical polymerization, often initiated by agents like azo-bis-isobutyronitrile (AIBN). mdpi.com
Coordination Polymerization: Using specific catalysts, alkenylpyridines can be polymerized to create materials with tailored properties.
The resulting polymers would feature a pyridine unit in each repeating monomer, imparting specific properties to the material. For example, pyridine-based polybenzimidazoles have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The basic nitrogen atom in the pyridine side chains can be used for acid-doping, ion-exchange, or as a coordination site for metal ions, leading to the creation of functional polymer films, resins, or membranes.
Table 2: Polymerization Methods Potentially Applicable to this compound
| Polymerization Method | Catalyst/Initiator Type | Key Feature |
| Radical Polymerization | AIBN, Peroxides | Tolerant to many functional groups |
| Ring-Opening Metathesis | Grubbs or Schrock catalysts | Living polymerization, controlled molecular weight |
| Cationic Polymerization | Strong Lewis/Brønsted acids | Can be sensitive to pyridine basicity |
| Coordination Polymerization | Ziegler-Natta catalysts | Can produce stereoregular polymers |
Design and Synthesis of Novel Ligands for Catalytic Processes
Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and homogeneous catalysis. nih.gov The nitrogen atom provides a strong coordination site for a wide range of transition metals. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
This compound serves as an excellent precursor for designing novel ligands. While the simple molecule can act as a monodentate ligand, the true potential lies in the chemical modification of the pentenyl side chain to introduce additional donor atoms, leading to multidentate ligands. Such modifications can transform the simple pyridine into a more complex chelating agent, which can form highly stable and reactive metal complexes.
Potential Ligand Synthesis Strategies:
Hydroformylation: Reaction with syngas (CO/H₂) can introduce an aldehyde group, which can be further converted into an alcohol or an imine, creating a bidentate [N, O] or [N, N] ligand.
Epoxidation and Ring-Opening: Conversion of the alkene to an epoxide followed by ring-opening with a nucleophile (e.g., an amine or phosphine) can install a second donor atom, leading to bidentate ligands.
Hydrophosphination/Hydroamination: Direct addition of P-H or N-H bonds across the double bond can create ligands with [N, P] or [N, N] donor sets.
Metathesis: Cross-metathesis with other functionalized olefins can be used to append complex side arms containing additional coordinating groups.
These strategies allow for the rational design of ligands where the steric and electronic properties are finely tuned for specific catalytic applications, such as hydrogenation, cross-coupling, or polymerization. The development of new pyridine-based ligands is a continuous effort in the field of catalysis, aiming to improve reaction efficiency and discover new chemical transformations. acsgcipr.org
Supramolecular Chemistry Involving Pyridyl Alkenes
Molecular Recognition and Host-Guest Chemistry with Pyridyl Alkene Motifs
No specific studies on the molecular recognition or host-guest chemistry involving 2-(3-Pentenyl)pyridine as either a host or a guest molecule have been reported in the surveyed scientific literature.
Research in the broader field shows that pyridyl groups are often used in synthetic receptors for recognizing various guest molecules, including carboxylic acids and anions, through hydrogen bonding. researchgate.net The alkene portion of such molecules can also engage in interactions, for example with metal ions like Ag(I). However, without experimental data, the specific binding affinities and selectivity of This compound remain unknown.
Self-Assembly Processes and the Formation of Ordered Supramolecular Structures
There are no published findings detailing the self-assembly processes of This compound or its ability to form ordered supramolecular structures.
Characterization and Influence of Non-Covalent Interactions (e.g., π-π Stacking, CH-π, Anion-π Interactions)
A detailed characterization of the non-covalent interactions governing the potential supramolecular structures of This compound is not available.
The types of non-covalent interactions that could be anticipated for This compound include:
π-π Stacking: Interactions between the pyridine (B92270) rings of adjacent molecules. The geometry (e.g., face-to-face or edge-to-face) would depend on the solid-state packing, which has not been determined.
CH-π Interactions: Interactions between the C-H bonds of the pentenyl chain and the π-system of the pyridine ring on a neighboring molecule.
Anion-π Interactions: In the presence of anions and a suitable charge-polarized pyridine ring (e.g., upon protonation or metal coordination), attractive forces between the anion and the electron-deficient π-system could occur.
While these interactions are well-documented for many other pyridine-containing compounds, their specific nature, strength, and influence on the structure of This compound have not been experimentally or computationally investigated.
Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs) as Ligands
There is no specific evidence in the literature of This compound being used as a ligand to construct coordination polymers or Metal-Organic Frameworks (MOFs). wikipedia.orgrsc.org
The nitrogen atom of the pyridine ring in This compound makes it a potential monodentate ligand for coordinating to metal centers. The flexible pentenyl chain could influence the resulting framework's structure, potentially leading to novel topologies compared to more rigid pyridyl ligands. rsc.org The synthesis of MOFs often involves reacting metal ions with organic linkers, such as those containing pyridine functionalities, to create one-, two-, or three-dimensional networks. mdpi.commdpi.com However, no such structures have been synthesized and characterized using This compound .
Future Research Directions and Emerging Areas for 2 3 Pentenyl Pyridine
Development of Novel Catalytic Transformations for Pyridyl Alkenes
The development of new catalytic methods is paramount to expanding the synthetic utility of pyridyl alkenes like 2-(3-Pentenyl)pyridine. Future research is expected to focus on several key areas:
Asymmetric Catalysis: A significant frontier lies in the development of enantioselective transformations. For instance, palladium(II)-catalyzed enantioselective hydrooxygenation of unactivated terminal alkenes using chiral pyridine-oxazoline (Pyox) ligands has shown promise. sioc.ac.cn Future work could adapt such systems for the specific challenges posed by the internal double bond in this compound, enabling the synthesis of chiral molecules with high precision. Similarly, copper-catalyzed radical relay processes for enantioselective trifluoromethylalkynylation of alkenes could be explored to introduce novel functional groups with stereocontrol. sioc.ac.cn
C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that is gaining traction. researchgate.net Future research will likely target the regioselective C-H functionalization of both the pyridine (B92270) ring and the pentenyl side chain of this compound. researchgate.net This could lead to the efficient synthesis of more complex and substituted pyridine derivatives without the need for pre-functionalized starting materials. researchgate.net
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles offer an efficient and atom-economic route to constructing substituted pyridines. rsc.org While many examples utilize diynes, future efforts could focus on developing catalysts that effectively incorporate discrete alkenes like the pentenyl group in this compound into these cycloadditions, opening pathways to novel polycyclic pyridine structures. rsc.org
Photocatalysis: Photocatalytic methods, operating under mild conditions, are emerging as powerful tools in organic synthesis. acs.org The development of photocatalytic pyridyl-carbamoylation of alkenes demonstrates the potential for three-component radical tandem reactions. acs.org Adapting these light-driven transformations for this compound could enable the introduction of a wide range of functional groups in a green and efficient manner. acs.org
Table 1: Promising Catalytic Transformations for Pyridyl Alkenes
| Catalytic Transformation | Potential Application for this compound | Key Research Focus |
| Asymmetric Hydrooxygenation | Synthesis of chiral alcohols | Development of tailored chiral ligands |
| Enantioselective Radical Relay | Introduction of functional groups with stereocontrol | Exploration of various radical precursors |
| Regioselective C-H Functionalization | Direct synthesis of complex substituted pyridines | Design of highly selective catalyst systems |
| [2+2+2] Cycloaddition | Formation of novel polycyclic pyridine scaffolds | Catalyst development for incorporating internal alkenes |
| Photocatalytic Functionalization | Green and efficient introduction of diverse functional groups | Investigation of new photocatalysts and reaction partners |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved efficiency, and greater scalability. purdue.edu The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a significant area for future research.
Flow chemistry can facilitate reactions that are difficult or hazardous to perform in batch, such as those involving high temperatures and pressures or the use of reactive intermediates. researchgate.net For example, the α-methylation of pyridines has been successfully demonstrated in a continuous flow setup using a packed-bed reactor with Raney® nickel. researchgate.net Similar strategies could be developed for the selective functionalization of this compound.
Furthermore, the coupling of flow reactors with automated systems and real-time analysis, such as high-throughput experimentation (HTE) combined with desorption electrospray ionization mass spectrometry (DESI-MS), can rapidly screen reaction conditions and optimize synthetic routes. purdue.edu This approach could accelerate the discovery of novel transformations for this compound and facilitate the production of libraries of derivatives for various applications.
Exploration of Green Chemistry Approaches for Sustainable Production and Transformations
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. mdpi.com Future research on this compound will undoubtedly emphasize the adoption of more sustainable methodologies.
Key areas of focus will include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a primary goal. mdpi.com While the solubility of organic compounds in water can be a challenge, the development of catalytic systems that operate in aqueous media is an active area of research. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions. researchgate.net Exploring biocatalytic routes for the synthesis and modification of this compound could lead to highly efficient and sustainable processes. For instance, kiwi juice has been used as a biocatalyst for the synthesis of pyrano[2,3-d]pyrimidines. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of pyridine derivatives, often with reduced energy consumption compared to conventional heating. nih.gov This technique can be a valuable tool for the green synthesis of this compound and its derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and reduce waste. rasayanjournal.co.in Developing novel MCRs that incorporate this compound as a building block would be a significant advancement in sustainable synthesis.
Table 2: Green Chemistry Strategies for this compound
| Green Chemistry Approach | Advantage | Potential Application |
| Water as a Solvent | Non-toxic, abundant, and cost-effective | Development of water-compatible catalytic systems |
| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective synthesis and functionalization |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Efficient production of derivatives |
| Multicomponent Reactions | High atom economy, reduced waste | One-pot synthesis of complex molecules |
Advanced Applications in Materials Science and Engineering
The unique molecular structure of this compound, featuring a polar pyridine head and a nonpolar, reactive alkenyl tail, makes it an attractive building block for advanced materials.
Polymers and Functional Materials: The pentenyl group can participate in polymerization reactions, allowing for the incorporation of the pyridine moiety into polymer backbones or as a pendant group. This could lead to the development of functional polymers with applications in areas such as catalysis, metal ion sequestration, and as ligands for light-emitting devices.
Self-Assembled Monolayers and Surface Modification: The pyridine group can coordinate to metal surfaces, while the alkenyl chain provides a site for further chemical modification. This property could be exploited to create self-assembled monolayers on various substrates, enabling the tuning of surface properties for applications in electronics, sensors, and corrosion inhibition.
Biologically Active Scaffolds: Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals. google.com The functional handles on this compound provide opportunities for the synthesis of novel compounds with potential biological activity. Future research could explore the derivatization of this scaffold to create libraries of compounds for screening in drug discovery and crop protection programs.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(3-Pentenyl)pyridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-certified P95 masks) is required to avoid inhalation of aerosols .
- Engineering Controls : Ensure fume hoods or local exhaust ventilation to minimize airborne exposure. Avoid dust generation during weighing or transfer .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .
Q. How can researchers synthesize this compound, and what are critical reaction conditions?
- Methodological Answer :
- Synthetic Routes : While direct synthesis data is limited in the provided evidence, analogous pyridine derivatives (e.g., 2-phenylpyridine) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. For this compound, a similar approach with 3-pentenylboronic acid and 2-bromopyridine under inert conditions (N₂ atmosphere) may apply .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer :
- Key Properties : Boiling point is reported as 216°C, but melting point, water solubility, and logP (partition coefficient) are unavailable. Estimate logP using software like ChemAxon or experimentally via shake-flask method .
- Stability : The compound is stable under recommended storage (room temperature, inert atmosphere) but may degrade upon prolonged exposure to light or moisture. Confirm stability via NMR or HPLC before use .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Gaps : Acute oral toxicity (H302) and respiratory irritation (H335) are classified, but chronic toxicity and ecotoxicological data (e.g., biodegradability) are absent .
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (OECD guidelines for subacute toxicity in rodents). Cross-validate with computational models (e.g., QSAR) .
Q. What advanced spectroscopic techniques are suitable for characterizing this compound’s reactive intermediates?
- Methodological Answer :
- NMR and MS : Use / NMR to confirm structure (e.g., coupling constants for pentenyl chain protons). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
- In Situ Analysis : Employ FT-IR or Raman spectroscopy to monitor reactive intermediates during catalytic reactions (e.g., hydrogenation of the pentenyl group) .
Q. How can mechanistic studies elucidate the role of this compound in organometallic catalysis?
- Methodological Answer :
- Catalytic Applications : Pyridine derivatives often act as ligands in transition-metal complexes (e.g., Ir, Ru). Synthesize a metal complex (e.g., [IrCl(this compound)₂]) and study its catalytic efficiency in hydrogen transfer reactions .
- Mechanistic Probes : Use DFT calculations (Gaussian, ORCA) to model transition states. Validate with kinetic isotope effects (KIEs) or trapping experiments for intermediates .
Data Contradiction Analysis
Q. Why are key physicochemical parameters (e.g., water solubility) missing for this compound, and how can researchers address this?
- Analysis : Commercial SDSs often omit non-mandatory data. Academic studies should prioritize experimental determination:
- Water Solubility : Use a saturation shake-flask method with HPLC quantification.
- Vapor Pressure : Apply the isoteniscope method or estimate via Antoine equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
